tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound features a tert-butyl group, a hydroxyazetidine ring, and a carbamate functional group, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative. One common method includes the use of tert-butyl chloroformate and 3-hydroxyazetidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate exerts its effects involves its interaction with specific molecular targets. The hydroxyazetidine ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The carbamate group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate
- tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate
- tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride
Highlighting Uniqueness
tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate is unique due to its specific substitution pattern on the azetidine ring and the presence of a hydroxy group. This structural feature imparts distinct reactivity and binding properties, making it valuable in various research applications.
Properties
Molecular Formula |
C12H24N2O3 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-10(2,3)17-9(15)14-6-11(4,5)12(16)7-13-8-12/h13,16H,6-8H2,1-5H3,(H,14,15) |
InChI Key |
KHSGRHSZNSWKMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C1(CNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.